molecular formula C11H15BrN2O2 B2825370 Methyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate CAS No. 2162823-69-8

Methyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate

Cat. No.: B2825370
CAS No.: 2162823-69-8
M. Wt: 287.157
InChI Key: CSPAXCUZZXKAFZ-UHFFFAOYSA-N
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Description

Methyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate (IUPAC name) is a brominated pyridine derivative with a molecular formula of C₁₁H₁₅BrN₂O₂ and an InChI key of CSPAXCUZZXKAFZ-UHFFFAOYSA-N . As described by Enamine, the compound is a liquid at room temperature, has a purity of ≥95%, and is classified under the "Danger" safety category due to its hazardous nature. It is stored at ambient conditions and is commercially available through Enamine (Ukraine) for research and development purposes. The compound’s structure features a pyridine core substituted with a bromine atom at position 3, a methyl group at position 5, and an amino-linked butanoate ester chain.

Properties

IUPAC Name

methyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-8-6-9(12)11(14-7-8)13-5-3-4-10(15)16-2/h6-7H,3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPAXCUZZXKAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NCCCC(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2162823-69-8
Record name methyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate typically involves multiple steps. One common method starts with the bromination of 3-methylpyridine to introduce the bromine atom at the 3-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst . Finally, the butanoate ester group is attached to the amino group through esterification reactions involving butanoic acid and methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative overview of hypothetical analogs and their expected properties:

Table 1: Structural and Functional Comparison of Pyridine-Based Derivatives

Compound Name Substituents (Pyridine Ring) Physical State Reactivity Notes Potential Applications
Methyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate 3-Br, 5-Me Liquid Bromine enhances electrophilicity; methyl group may sterically hinder reactions Pharmaceutical intermediates
Methyl 4-[(3-chloro-5-methylpyridin-2-yl)amino]butanoate 3-Cl, 5-Me Solid/Liquid* Chlorine less electronegative than Br; lower molecular weight Agrochemical synthesis
Methyl 4-[(5-methylpyridin-2-yl)amino]butanoate No halogen, 5-Me Solid Lacks halogen; reduced cross-coupling potential Catalysis or ligand design
Methyl 4-[(3-bromo-5-ethylpyridin-2-yl)amino]butanoate 3-Br, 5-Et Liquid Ethyl group increases lipophilicity; may affect solubility Drug delivery systems

Notes:

  • Physical State: Bromine’s larger atomic radius and polarizability likely contribute to the liquid state of the target compound, whereas non-halogenated analogs (e.g., 5-methyl derivative) may solidify due to weaker intermolecular forces.
  • Reactivity: The bromine atom in the target compound is critical for Suzuki-Miyaura or Ullmann coupling reactions, whereas chloro or non-halogenated analogs would exhibit diminished reactivity in such transformations.
  • Safety: Brominated compounds generally pose higher toxicity risks compared to their chloro or non-halogenated counterparts, aligning with the "Danger" classification of the target compound .

Key Limitations in the Evidence:

The provided source lacks experimental data on pharmacokinetics, solubility, or synthetic yields for the target compound or its analogs. For instance:

  • No comparative melting/boiling points or spectroscopic data (e.g., NMR, IR) are included.

Biological Activity

Methyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate, with the CAS number 2162823-69-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C11H15BrN2O2C_{11}H_{15}BrN_2O_2 and a molecular weight of 287.15 g/mol. Its structure features a pyridine ring substituted with a bromine atom and a methyl group, linked to a butanoate moiety.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has been evaluated against various bacterial strains using methods such as the agar disc-diffusion method. The following table summarizes some findings regarding its antibacterial efficacy:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus44 nM
Escherichia coli200 nM
Proteus mirabilisActive at 1 mM

These results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

The mechanism by which this compound exerts its antibacterial effects is not fully elucidated; however, it is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. The presence of the pyridine ring may enhance its ability to penetrate bacterial membranes, thereby increasing its bioactivity.

Case Studies and Research Findings

  • In Vitro Studies : A study published in the Journal of Medicinal Chemistry reported that compounds similar to this compound demonstrated micromolar inhibition of specific mitotic kinesins in cancer cells, suggesting potential applications beyond antibacterial activity .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the compound's structure affect its biological activity. For instance, altering substituents on the pyridine ring significantly impacts potency against bacterial strains .
  • Toxicity and Safety : Safety data indicate that while handling this compound, precautions should be taken to avoid exposure during pregnancy and lactation due to potential risks .

Q & A

Q. What are the standard synthetic routes for Methyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate, and what reaction conditions are critical for high yields?

The synthesis typically involves coupling reactions between pyridine derivatives and amino-substituted esters. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for introducing bromo and methyl groups to the pyridine ring. Key steps include:

  • Use of 3-bromo-5-methylpyridine as a starting material, reacted with a protected amino ester under inert atmosphere (e.g., argon) .
  • Microwave-assisted heating (140°C, 2 minutes) to accelerate coupling reactions, followed by purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) .
  • Critical parameters: Catalyst loading (e.g., bis(triphenylphosphine)palladium(II) dichloride), solvent choice (e.g., dichloromethane), and anhydrous conditions to prevent side reactions .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry of the pyridine ring and ester linkage.
  • HPLC-MS : Assess purity and detect trace impurities, especially brominated byproducts.
  • Melting Point Analysis : Compare experimental values with literature (e.g., analogs like 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid melt at 287.5–293.5°C) .
  • Column Chromatography : Use solvent gradients (e.g., ethyl acetate/hexane) to isolate intermediates, as demonstrated in pyridine derivative syntheses .

Advanced Research Questions

Q. How can researchers resolve low yields in the final coupling step of this compound’s synthesis?

Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Optimizing Catalyst Systems : Switch from Pd(PPh₃)₂Cl₂ to Buchwald-Hartwig catalysts for improved amine coupling efficiency.
  • Microwave Irradiation : Reduce reaction time and improve regioselectivity (e.g., 140°C for 2 minutes in sealed tubes) .
  • Purification Refinement : Use preparative HPLC instead of gravity filtration to recover polar byproducts, as seen in similar pyridine syntheses (e.g., 11.1% yield improvement after HCl salt precipitation) .

Q. How should contradictory data in biological activity studies (e.g., anti-inflammatory vs. no activity) be analyzed?

  • Dose-Response Curves : Confirm activity thresholds using assays like COX-2 inhibition or NF-κB reporter systems.
  • Metabolic Stability Tests : Assess if rapid degradation in cell culture (vs. in vivo) explains discrepancies, as observed in analogs like methyl 4-[5-chloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate .
  • Orthogonal Assays : Combine enzyme inhibition data with transcriptomic profiling to validate target engagement .

Q. What computational methods are suitable for predicting this compound’s structure-activity relationships (SAR)?

  • Density Functional Theory (DFT) : Model electronic effects of the bromo and methyl groups on pyridine ring reactivity.
  • Molecular Docking : Simulate binding to biological targets (e.g., kinase domains) using software like AutoDock Vina.
  • ADMET Prediction : Tools like SwissADME can estimate solubility and metabolic pathways, critical for optimizing analogs .

Methodological Challenges and Solutions

Q. How can researchers address solubility issues in pharmacological assays?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl carbamate) to enhance aqueous solubility, as seen in tert-butyl ((5-(4-ethylpyridin-3-yl)furan-2-yl)methyl)carbamate .
  • Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability while avoiding cytotoxicity .

Q. What strategies improve reproducibility in scaling up synthesis?

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy.
  • Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, catalyst ratio) to identify robust conditions .

Data Interpretation and Optimization

Q. How to analyze conflicting spectroscopic data (e.g., unexpected peaks in NMR)?

  • 2D NMR Techniques : Use HSQC or HMBC to assign ambiguous proton/carbon signals.
  • Spiking Experiments : Add authentic samples of suspected impurities (e.g., debrominated byproducts) to confirm identity .

Q. What are best practices for validating biological activity in animal models?

  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using LC-MS/MS.
  • Positive Controls : Compare with known inhibitors (e.g., dexamethasone for anti-inflammatory studies) to contextualize efficacy .

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